3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features an indole moiety, a piperidine ring, and a pyrazine core
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities . For example, some indole derivatives have been shown to inhibit certain types of binding in cells .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Biochemical Analysis
Cellular Effects
Given the broad spectrum of biological activities associated with indole derivatives , it can be hypothesized that this compound may influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is not yet known. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. These are general mechanisms associated with indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then acetylated to form the 2-(1H-indol-1-yl)acetyl intermediate.
Next, the piperidine ring is introduced through a nucleophilic substitution reaction, where the acetylated indole reacts with a piperidine derivative under basic conditions . The final step involves the formation of the pyrazine-2-carbonitrile moiety, which can be achieved through a condensation reaction with a suitable pyrazine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives under mild oxidizing conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted piperidine derivatives .
Scientific Research Applications
3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds such as indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid and piperidine-3-carboxamide share the piperidine ring and are used in similar applications.
Pyrazine Derivatives: Compounds such as pyrazine-2-carboxamide and pyrazine-2-carboxylic acid share the pyrazine core and are studied for their biological activities.
Uniqueness
3-((1-(2-(1H-indol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to its combination of the indole, piperidine, and pyrazine moieties, which confer a distinct set of chemical and biological properties.
Properties
IUPAC Name |
3-[1-(2-indol-1-ylacetyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O2/c21-12-17-20(23-9-8-22-17)27-16-5-3-10-25(13-16)19(26)14-24-11-7-15-4-1-2-6-18(15)24/h1-2,4,6-9,11,16H,3,5,10,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZKBOSKUWSQLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CN2C=CC3=CC=CC=C32)OC4=NC=CN=C4C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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